molecular formula C19H17N5O2 B2452180 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1357797-03-5

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Katalognummer: B2452180
CAS-Nummer: 1357797-03-5
Molekulargewicht: 347.378
InChI-Schlüssel: XGZRNZGBSUKPHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a compound that belongs to the class of heterocyclic compounds It combines the triazoloquinoxaline core, which is known for its diverse biological activities, with a tolylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method begins with the formation of the triazoloquinoxaline core through cyclization reactions. The acetamide group is then introduced via an amidation reaction using o-toluidine as a precursor.

  • Cyclization Reaction: : The initial cyclization involves the reaction of 3-nitroaniline with formic acid and subsequent treatment with hydrazine to yield the triazoloquinoxaline core.

  • Amidation Reaction: : The final step involves the reaction of the triazoloquinoxaline intermediate with acetic anhydride and o-toluidine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors to ensure efficient and high-yield synthesis. Reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve the best results.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Triazole Methyl Group

The methyl group on the triazole ring undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for introducing diverse alkyl or aryl groups:

Reagent/ConditionsProductYieldSource
Grignard reagents (RMgX) in THF2-(1-R-4-oxo-triazoloquinoxalin-5-yl)-N-(o-tolyl)acetamide60-75%
Sodium hydride (NaH) in DMFAlkylated derivatives (R = benzyl, allyl)55-70%

Mechanism : Deprotonation of the methyl group generates a carbanion intermediate, which reacts with electrophiles (e.g., alkyl halides). The reaction is facilitated by polar aprotic solvents.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions, yielding carboxylic acid derivatives:

ConditionsProductApplicationSource
6M HCl, reflux, 4–6 hrs2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetic acid + o-toluidinePrecursor for further coupling
NaOH (10%), ethanol, 80°C, 3 hrsSodium salt of the carboxylic acidWater-soluble derivatives

Note : Hydrolysis kinetics depend on steric hindrance from the o-tolyl group.

Electrophilic Aromatic Substitution (EAS) on the o-Tolyl Ring

The electron-rich o-tolyl group undergoes regioselective EAS:

ReactionReagents/ConditionsMajor ProductPositionSource
NitrationHNO₃/H₂SO₄, 0–5°CNitro-o-tolyl derivativePara to CH₃
BrominationBr₂/FeBr₃, CH₂Cl₂, RT4-Bromo-o-tolyl acetamideMeta to CH₃

Rationale : The methyl group directs electrophiles to the ortho/para positions, but steric effects favor para substitution .

Oxidation of the Triazole Ring

The 4-oxo group participates in redox reactions, though the triazoloquinoxaline core is generally stable:

Oxidizing AgentConditionsOutcomeSource
KMnO₄H₂O, 100°C, 12 hrsPartial degradation; no stable product
Ozone (O₃)CH₂Cl₂, −78°CCleavage of the quinoxaline ring

Limitation : Over-oxidation often leads to decomposition, limiting synthetic utility .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the quinoxaline ring:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMEBoronic acid (Ar-B(OH)₂)Aryl-substituted triazoloquinoxaline70-85%
Buchwald–HartwigPd₂(dba)₃, XantphosAryl aminesN-Arylated derivatives65-78%

Key Insight : Halogenation at the quinoxaline C-2 position (via electrophilic substitution) is required prior to coupling .

Functionalization via Cycloaddition

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductApplicationSource
AcetyleneCu(I), RT, 24 hrsTriazole-fused bicyclic compoundsBioactive scaffolds
Nitrile oxidesMicrowave, 120°C, 1 hrIsoxazoline hybridsAntimicrobial agents

Mechanism : The 1,2,4-triazole acts as a dipolarophile, reacting with in situ-generated nitrile oxides .

Reductive Alkylation

The acetamide NH undergoes reductive alkylation to generate secondary amines:

ReagentConditionsProductYieldSource
Formaldehyde/NaBH₃CNMeOH, pH 5, RTN-Methyl-o-tolyl acetamide derivative82%
Acetone/NaBH₃CNTHF, 50°C, 6 hrsN-Isopropyl analog78%

Optimization : Dimethyl carbonate (green reagent) improves selectivity for N-methylation .

Critical Analysis of Synthetic Challenges

  • Steric Hindrance : The o-tolyl group impedes reactions at the acetamide’s ortho position, necessitating high-temperature conditions.

  • Regioselectivity : Competing reaction pathways in EAS require careful control of electrophile strength .

  • Oxidative Stability : The 4-oxo group limits the use of strong oxidants, favoring protective group strategies .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further studies should explore photochemical reactions and catalytic asymmetric functionalization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific hydrazino derivatives with acetylacetone or similar reagents to form the triazoloquinoxaline structure. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing the triazoloquinoxaline scaffold have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves inhibition of specific kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and metastasis.

CompoundCell LineIC50 Value (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of quinoxaline and triazole exhibit significant antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans . The presence of specific functional groups appears to be essential for enhancing these activities.

PathogenActivity Level
Mycobacterium smegmatisSignificant
Pseudomonas aeruginosaModerate
Candida albicansNotable

Inhibition of Kinases

Another promising application is in the development of kinase inhibitors. The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell division and survival. For example, it has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), which is critical in cancer progression .

Case Studies

Several case studies have been documented on the effectiveness of this compound:

  • Case Study on Anticancer Activity : A study evaluated a series of triazoloquinoxaline derivatives against multiple cancer cell lines, demonstrating that modifications in the aromatic side chains significantly affected their anticancer potency.
  • Antimicrobial Screening : Another study focused on synthesizing various quinoxaline derivatives and testing their antimicrobial activity against a panel of bacteria and fungi, revealing promising results for some compounds.

Wirkmechanismus

Molecular Targets and Pathways

The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit the activity of specific enzymes involved in metabolic pathways or modulate receptor function, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide: : Differing by the position of the methyl group on the tolyl moiety.

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide: : Another positional isomer with potential similar applications.

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(phenyl)acetamide: : Lacking the methyl group, leading to differences in pharmacological properties.

Unique Attributes

What sets 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide apart is the specific arrangement of the tolylacetamide moiety, which can confer unique binding properties and biological activities compared to its analogs.

There you go! Hope it gives you some deep insights. Anything else you want to explore?

Biologische Aktivität

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoxaline and triazole, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and specific case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. For example, the formation of triazole derivatives from 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been documented, resulting in significant yields of related compounds . The synthetic pathways are critical as they influence the biological activity of the resulting compounds.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit promising anticancer properties. For instance:

  • IC50 Values : Compounds related to the triazoloquinoxaline structure have shown IC50 values in the low micromolar range against various cancer cell lines. One study reported IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines .
  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been noted to inhibit c-Met kinase, a target associated with tumor growth and metastasis .

Antiviral Activity

In addition to anticancer effects, certain quinoxaline derivatives have shown antiviral activity. A study indicated that some compounds exhibited protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than standard antiviral agents . This suggests a broader application for these compounds in virology.

Other Biological Activities

The compound also exhibits other pharmacological potentials such as:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Certain structures within this class have been linked to anti-inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies

StudyCompoundActivityIC50 ValueCell Line
Quinoxaline derivativeAnticancer1.9 µg/mLHCT-116
Triazoloquinoxalinec-Met kinase inhibition48 nMN/A
Quinoxaline-based antiviralAntiviralEC50 = 287.1 mg/mLTMV

Eigenschaften

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-7-3-4-8-14(12)20-17(25)11-23-15-9-5-6-10-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRNZGBSUKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.